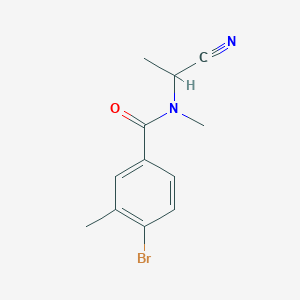![molecular formula C12H14BrNO3 B6631121 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid, valine, and is commonly referred to as BMBB.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is not fully understood. However, it is believed to work by binding to specific receptors in the body, which leads to the activation of certain signaling pathways. This activation can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which suggests its potential use as an anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid in lab experiments is its ability to bind to specific receptors in the body. This allows for targeted drug delivery and can increase the efficacy of the drug. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid. One direction is to further study its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Additionally, more research can be done on its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system and to explore its ability to bind to specific receptors in the body. Overall, there is still much to be learned about 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid involves the reaction of 4-bromo-3-methylbenzoyl chloride with valine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to bind to specific receptors in the body.
Eigenschaften
IUPAC Name |
2-[(4-bromo-3-methylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-10(12(16)17)14-11(15)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQACQAWJKWFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)

